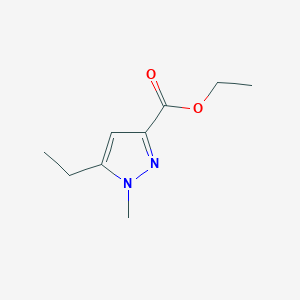

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERUIWILZNIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622899 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-14-9 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate: A Key Agrochemical Intermediate

Executive Summary

This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This pyrazole derivative is a critical building block in the manufacturing of advanced agrochemicals, most notably as a key intermediate for the insecticide Tolfenpyrad. The guide is structured to provide researchers, chemists, and process development scientists with not only a step-by-step protocol but also the underlying mechanistic rationale for each procedural choice. We will explore a robust and efficient two-step synthetic pathway, beginning with the formation of a key β-diketoester intermediate, followed by a regioselective cyclocondensation reaction. The presented protocol is designed for reproducibility, scalability, and high purity of the final product.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern chemistry, demonstrating a wide spectrum of biological activities. Its unique electronic properties and structural versatility have made it a cornerstone in the design of pharmaceuticals and agrochemicals. The seminal method for constructing this heterocycle, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a highly effective strategy.[1][2]

This compound is a prime example of a high-value pyrazole intermediate. Its specific substitution pattern is tailor-made for its role as a precursor to potent insecticides.[3] This guide focuses on a logical and field-proven synthetic approach, emphasizing the chemical principles that ensure a high-yield, regioselective outcome.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially viable approach to this compound is through the cyclocondensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine. This strategy is outlined in the retrosynthetic analysis below.

The retrosynthetic disconnection of the target molecule across the N1-C5 and N2-C3 bonds points directly to methylhydrazine and a 1,3-dicarbonyl compound, specifically Ethyl 2,4-dioxohexanoate .[4][5] This diketoester can, in turn, be synthesized via a Claisen condensation between diethyl oxalate and 2-butanone.[6] This two-step approach is advantageous due to the accessibility of the starting materials and the reliability of the transformations.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols & Mechanistic Discussion

This section details the two core experimental stages of the synthesis, complete with quantitative data and an explanation of the underlying chemical principles.

Part A: Synthesis of Ethyl 2,4-dioxohexanoate via Claisen Condensation

The first critical step is the base-mediated Claisen condensation to form the 1,3-dicarbonyl precursor. Sodium ethoxide is used as the base to deprotonate the α-carbon of 2-butanone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.

Table 1: Reagents for Ethyl 2,4-dioxohexanoate Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Role |

| 2-Butanone | 72.11 | 1.0 | 72.1 g (89.6 mL) | Nucleophile Precursor |

| Diethyl Oxalate | 146.14 | 1.1 | 160.8 g (148.7 mL) | Electrophile |

| Sodium Ethoxide | 68.05 | 1.1 | 74.9 g | Base |

| Anhydrous Ethanol | 46.07 | - | 500 mL | Solvent |

| Hydrochloric Acid (6M) | 36.46 | - | As needed | Neutralization |

Step-by-Step Protocol:

-

Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert nitrogen atmosphere.

-

Base Preparation: Add 500 mL of anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide (68 g) with stirring. Heat the mixture to reflux for 30 minutes to ensure complete dissolution.[6]

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5°C using an ice bath. Add 2-butanone (72.1 g) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Condensation: To the resulting slurry, add diethyl oxalate (160.8 g) dropwise over 1 hour, again keeping the temperature between 0-5°C.[6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction mixture will become a thick, yellowish slurry.

-

Workup: Cool the mixture back to 0°C and slowly add 6M hydrochloric acid with vigorous stirring until the pH is acidic (pH ~2-3), dissolving the solid precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, Ethyl 2,4-dioxohexanoate, is a yellowish oil that can be purified further by vacuum distillation if necessary, though it is often of sufficient purity for the subsequent step.

Part B: Synthesis of this compound

This step involves the cyclocondensation of the prepared diketoester with methylhydrazine. The reaction's success hinges on controlling the regioselectivity of the cyclization.

Mechanism and Regioselectivity:

The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can potentially yield two regioisomers. In the case of Ethyl 2,4-dioxohexanoate and methylhydrazine, the desired product has the methyl group on the nitrogen adjacent to the carbon bearing the ethyl group (N1 position).

-

Tautomerism: Ethyl 2,4-dioxohexanoate exists in equilibrium with its enol forms.

-

Initial Nucleophilic Attack: Methylhydrazine has two nitrogen atoms. The terminal -NH₂ group is more nucleophilic and less sterically hindered than the -NHMe group. This -NH₂ group will preferentially attack the more electrophilic carbonyl carbon. In the diketoester, the C4 ketone is more electrophilic than the C2 ketone, which is conjugated with the ester group.

-

Condensation & Cyclization: The initial attack at C4 leads to a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl (C2), followed by dehydration, yields the pyrazole ring. This pathway selectively forms the 5-ethyl-1-methyl isomer over the 3-ethyl-1-methyl alternative.[7]

Caption: Key steps in the cyclocondensation reaction.

Table 2: Reagents for Pyrazole Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Role |

| Ethyl 2,4-dioxohexanoate | 172.18 | 0.5 | 86.1 g | Dicarbonyl Precursor |

| Methylhydrazine | 46.07 | 0.55 | 25.3 g (29.1 mL) | Nitrogen Source |

| Ethanol | 46.07 | - | 400 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | - | 1 mL | Catalyst |

Step-by-Step Protocol:

-

Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, dissolve Ethyl 2,4-dioxohexanoate (86.1 g) in ethanol (400 mL).

-

Catalyst: Add a catalytic amount of glacial acetic acid (1 mL) to the solution. This mildly acidic condition facilitates the condensation and dehydration steps.

-

Addition of Hydrazine: Heat the solution to a gentle reflux. Add methylhydrazine (25.3 g) dropwise from the addition funnel over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Reaction: After the addition is complete, maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketoester is consumed.

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: To the resulting oily residue, add 200 mL of water and 200 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (1 x 100 mL) to remove residual acetic acid, followed by brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow or light brown oil. Further purification can be achieved via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound. The expected yield is typically in the range of 80-90%.

Conclusion

The synthesis of this compound is efficiently achieved through a reliable two-step sequence involving a Claisen condensation followed by a regioselective Knorr pyrazole synthesis. The causality of the experimental design, particularly the control of regioselectivity through the inherent electronic properties of the Ethyl 2,4-dioxohexanoate intermediate, makes this a robust and high-yielding pathway. This guide provides the necessary detail for researchers and development professionals to successfully replicate and scale this important transformation, enabling the production of a key intermediate for the agrochemical industry.

References

-

E. M. Devoe-Holzer, M. A. Weidner, and J. M. Holzer. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

A. M. El-Sayed, et al. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available at: [Link]

-

Chemchart. Ethyl 2,4-dioxohexanoate (13246-52-1). Chemchart. Available at: [Link]

-

A. A. El-Gamal, et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

- G. H. Büchi, et al. Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents (US3760087A).

-

D. J. C. Constable, et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubChem. Ethyl-2,4-dioxohexanoate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents (CN103508959A).

- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents (CN103524535A).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 4. Ethyl 2,4-dioxohexanoate (13246-52-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

An In-depth Technical Guide to the Characterization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] This has led to their incorporation into numerous commercially successful drugs. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a key building block in the synthesis of more complex bioactive molecules.[4] A thorough understanding of its synthesis and characterization is therefore crucial for any research program involving this important class of compounds.

Synthesis and Purification

The synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is typically achieved through the condensation of a β-dicarbonyl compound with hydrazine. A common and effective method involves the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate.[5]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate[5]

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (e.g., 100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product, typically a white to off-white solid, can be used in subsequent steps without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure sample.

Synthesis Workflow

Caption: Synthetic workflow for Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Structural Elucidation

The definitive identification and characterization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate rely on a combination of spectroscopic techniques.

Molecular Structure

Caption: Structure of Ethyl 5-methyl-1H-pyrazole-3-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For Ethyl 5-methyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR are essential.

¹H NMR Spectral Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.55 | s | 1H | H4 (pyrazole ring) |

| ~4.34 | q | 2H | -O-CH₂ -CH₃ |

| ~2.35 | s | 3H | -CH₃ (at C5) |

| ~1.33 | t | 3H | -O-CH₂-CH₃ |

Interpretation:

-

The singlet at ~6.55 ppm is characteristic of the proton on the C4 position of the pyrazole ring.

-

The quartet at ~4.34 ppm and the triplet at ~1.33 ppm are indicative of an ethyl ester group. The quartet arises from the methylene protons being coupled to the methyl protons, and the triplet arises from the methyl protons being coupled to the methylene protons.

-

The singlet at ~2.35 ppm corresponds to the three protons of the methyl group attached to the C5 position of the pyrazole ring.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (ester) |

| ~148 | C5 (pyrazole ring) |

| ~140 | C3 (pyrazole ring) |

| ~107 | C4 (pyrazole ring) |

| ~60 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~11 | -CH₃ (at C5) |

Interpretation:

-

The downfield signal at ~163 ppm is characteristic of the carbonyl carbon of the ester group.

-

The signals for the pyrazole ring carbons (C3, C4, and C5) appear in the aromatic region.

-

The two signals in the upfield region correspond to the ethyl group carbons, and the signal at ~11 ppm is for the methyl group carbon at the C5 position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Characteristic IR Absorption Bands [6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1570 | Medium | C=N stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.

-

The strong, sharp peak around 1720 cm⁻¹ is a clear indication of the carbonyl group of the ethyl ester.

-

Absorptions corresponding to C-H, C=N, and C-O stretching further confirm the presence of the alkyl and pyrazole functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data [7]

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 126 | [M - C₂H₄]⁺ |

| 109 | [M - OC₂H₅]⁺ |

Interpretation:

-

The molecular ion peak at m/z 154 confirms the molecular weight of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂).[7]

-

Common fragmentation patterns for ethyl esters include the loss of ethylene (28 Da) and the ethoxy radical (45 Da).

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is presented below.

Table of Physicochemical Properties [8]

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 4027-57-0 |

Chemical Reactivity

The chemical reactivity of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is dictated by the pyrazole ring and the ethyl ester functionality.

-

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce further diversity.[9]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid.[10] This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position.

-

Condensation Reactions: The active methyl group at C5 can potentially participate in condensation reactions.

Reaction Pathway: Ester Hydrolysis

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3] This is largely due to the pyrazole's unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for molecular design.[4] The molecule this compound is a specific exemplar of this class, featuring key substituents that make it a valuable building block for further chemical exploration. The N-methylation at position 1 prevents tautomerism, providing a fixed substitution pattern, while the ethyl ester at position 3 serves as a crucial handle for derivatization. The ethyl group at position 5 further modulates the compound's lipophilicity and steric profile.

This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₄N₂O₂ | (Self-derived) |

| Molecular Weight | 182.22 g/mol | [5] |

| CAS Number | Not available | - |

| Canonical SMILES | CCCN1N=C(C=C1CC)C(=O)OCC | (Self-derived) |

| XLogP3 (Predicted) | 1.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 4 | [5] |

Note: Predicted values are based on the isomeric compound ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate as a close structural analogue.

Synthesis Methodology: A Regioselective Approach

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being among the most reliable methods.[4] For this compound, a logical and efficient approach involves the cyclocondensation of a β-dicarbonyl compound with methylhydrazine. This reaction is highly regioselective due to the differential reactivity of the carbonyl groups in the β-ketoester starting material.

The causality behind this choice rests on the predictability of the reaction. The more nucleophilic nitrogen of methylhydrazine preferentially attacks the more electrophilic ketone carbonyl, while the less nucleophilic nitrogen attacks the ester-activated carbonyl, leading to the desired 1,5-disubstituted pyrazole isomer after dehydration.

Proposed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental data for this specific molecule is not publicly available, we can reliably predict its spectral characteristics based on closely related analogues like ethyl 5-methyl-1H-pyrazole-3-carboxylate.[6][7][8]

| Technique | Predicted Signature Features |

| ¹H NMR | δ (ppm): ~6.6 (s, 1H, pyrazole-H), ~4.3 (q, 2H, O-CH₂), ~4.0 (s, 3H, N-CH₃), ~2.7 (q, 2H, pyrazole-CH₂), ~1.4 (t, 3H, O-CH₂-CH₃), ~1.2 (t, 3H, pyrazole-CH₂-CH₃). |

| ¹³C NMR | δ (ppm): ~162 (C=O), ~148 (C5), ~140 (C3), ~108 (C4), ~61 (O-CH₂), ~38 (N-CH₃), ~22 (pyrazole-CH₂), ~14 (O-CH₂-CH₃), ~13 (pyrazole-CH₂-CH₃). |

| IR (cm⁻¹) | ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1550 (C=N stretch), ~1250 (C-O stretch). |

| Mass Spec (EI) | m/z: 182 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 137) and subsequent loss of CO (m/z 109). |

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is primarily centered around the ethyl ester functionality, which provides a gateway for extensive derivatization—a critical aspect for drug development and materials science.[9]

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH in a water/methanol mixture) to yield the corresponding 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a pivotal intermediate, often exhibiting different solubility and biological activity profiles compared to the parent ester.

-

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride using thionyl chloride or oxalyl chloride) and subsequently reacted with a wide range of primary or secondary amines.[9] This amide coupling reaction is one of the most powerful tools in medicinal chemistry for building molecular diversity and exploring structure-activity relationships (SAR).

-

Ring Reactivity: The pyrazole ring itself is relatively stable and aromatic.[1] Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position.[2] However, the C4 position in this molecule is already substituted with a proton, making it susceptible to attack under forcing conditions. The electron-withdrawing nature of the carboxylate group at C3 deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole.

Caption: Key derivatization pathways for the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole-3-carboxylate motif is a privileged scaffold in drug design. Its derivatives are integral to numerous clinically significant drugs, most notably as selective COX-2 inhibitors like Celecoxib.[4]

-

Pharmacophore Scaffolding: The rigid, planar structure of the pyrazole ring serves as an excellent scaffold to orient functional groups in precise three-dimensional space, enabling targeted interactions with biological macromolecules like enzymes and receptors.

-

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or amide-containing structures to improve pharmacokinetic properties such as metabolic stability or cell permeability.[4]

-

Antimicrobial and Anticancer Potential: Numerous studies have demonstrated that 1,5-disubstituted pyrazole-3-carboxylates possess significant antimicrobial and anticancer activities.[3][10] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of new chemical entities (NCEs) in these therapeutic areas. The ester allows for the introduction of diverse side chains that can be tailored to fit the binding pockets of specific targets.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a versatile building block in research and development. Its well-defined synthesis, predictable spectroscopic signature, and, most importantly, the reactive handle provided by the C3-ester function make it an ideal starting material for constructing libraries of novel compounds. For scientists in drug discovery, this molecule offers a validated scaffold with a high probability of yielding derivatives with potent and selective biological activity.

References

-

Fathima, S. S., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M829. [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 104. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

ResearchGate. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

-

Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem Compound Database. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. NIST WebBook. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum. NIST WebBook. [Link]

-

Gomha, S. M., et al. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com. [Link]

-

Kamal, A., et al. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal. [Link]

-

SpectraBase. (n.d.). 5-[(ethylthio)methyl]-1H-pyrazole-3-carboxylic acid ethyl ester. SpectraBase. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate: A Predictive and Comparative Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. As of the latest literature review, experimental spectroscopic data for this specific pyrazole derivative is not publicly available. Therefore, this document leverages a predictive and comparative approach, drawing upon established principles of spectroscopic analysis and available data from its close structural isomers, primarily Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate and Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is intended to serve as a robust reference for researchers engaged in the synthesis, identification, or quality control of this compound, offering a comprehensive theoretical framework for its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise substitution pattern on the pyrazole ring is critical in determining the pharmacological profile of these compounds. This compound represents a specific scaffold with potential for further functionalization in drug discovery programs. Accurate structural elucidation through spectroscopic methods is a fundamental prerequisite for any meaningful research and development in this area.

This guide provides a detailed protocol and interpretation of the expected spectroscopic data for the title compound, addressing the current gap in available experimental information.

Molecular Structure and Isomeric Considerations

The structural formula of this compound is presented below. It is crucial to distinguish this molecule from its isomers, as their spectroscopic properties will exhibit subtle but significant differences.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectral Data

The predicted IR spectrum will be characterized by several key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2980-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Characteristic stretching vibrations of the ethyl and methyl groups. |

| ~1720-1700 | C=O stretch | Ester | A strong absorption band due to the carbonyl group of the ethyl ester. |

| ~1550-1450 | C=N and C=C stretch | Pyrazole ring | Aromatic ring stretching vibrations. |

| ~1250-1150 | C-O stretch | Ester | Asymmetric C-O-C stretching of the ester group. |

| ~1100-1000 | C-N stretch | Pyrazole ring | Stretching vibrations of the carbon-nitrogen bonds in the ring. |

Table 3: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

Experimental Protocol for MS Data Acquisition

Figure 4: General workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₀H₁₆N₂O₂. The predicted mass spectral data is as follows:

-

Molecular Weight: 196.25 g/mol

-

Predicted Molecular Ion Peak [M+H]⁺: m/z 197.1285 (for high-resolution mass spectrometry)

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the ester and ethyl substituents. Key predicted fragments include:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group from the ester (-CH₂CH₃): [M - 29]⁺

-

Loss of the ethyl group from the pyrazole ring (-CH₂CH₃): [M - 29]⁺

-

Decarboxylation (-CO₂): [M - 44]⁺ (less common in ESI)

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and comparative data from its isomers, this document offers a detailed roadmap for researchers working with this compound. The provided protocols and predicted data tables serve as a valuable resource for the synthesis, purification, and structural confirmation of this and related pyrazole derivatives. It is anticipated that this guide will facilitate future research in this area, and it is hoped that experimental data for this compound will become available to validate these predictions.

References

As this guide is predictive, direct literature for the spectroscopic data of the title compound is not available. The principles and general data for pyrazole derivatives are based on foundational knowledge in organic spectroscopy and information from chemical databases for related compounds. For general information on the spectroscopy of pyrazole derivatives, the following resources are recommended:

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to the Biological Activity of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate Derivatives

Abstract

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, serving as a privileged scaffold in both pharmaceutical and agrochemical development. Its derivatives are known to exhibit a vast array of biological activities, including insecticidal, herbicidal, fungicidal, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth exploration of the biological activities associated with a specific, yet representative, class of pyrazole derivatives: those derived from the Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate core. We will dissect the synthetic rationale, explore the diverse bioactivities through the lens of structure-activity relationships (SAR), and present detailed experimental protocols relevant to their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrazole scaffold for the discovery of novel bioactive agents.

Introduction: The Pyrazole Scaffold in Modern Drug & Agrochemical Discovery

Heterocyclic compounds form the backbone of a significant portion of all known bioactive molecules, and among them, the pyrazole ring system is particularly prominent.[2] This five-membered aromatic ring containing two adjacent nitrogen atoms offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. The ability to readily functionalize the pyrazole core at multiple positions (N1, C3, C4, and C5) allows for precise tuning of its steric and electronic profile, making it an ideal template for lead optimization in discovery campaigns.[1]

Compounds featuring the pyrazole moiety have been successfully commercialized as insecticides, fungicides, and herbicides, demonstrating their real-world efficacy.[1][4] The core subject of this guide, This compound , represents a synthetically tractable starting point for creating diverse libraries of derivatives. Its key features—an N-methyl group, a C3-ethyl ester for further modification (e.g., into amides or hydrazides), and a C5-ethyl group—provide a foundational structure whose biological potential can be systematically explored. This guide synthesizes current knowledge to provide a comprehensive overview of what makes this class of molecules a continuing source of high-potential candidates for development.

Synthesis and Characterization

Rationale for Synthetic Strategy

The construction of the pyrazole ring is a well-established area of organic synthesis. The most common and robust method for generating pyrazole-3-carboxylates involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target scaffold, a logical retrosynthetic analysis points to the reaction between a β-ketoester, specifically ethyl 2,4-dioxohexanoate, and methylhydrazine. This approach is highly efficient and allows for the introduction of the key N1-methyl and C3-carboxylate functionalities in a single, regioselective step. Subsequent derivatization, typically at the C3-ester, unlocks a wide range of chemical diversity.

General Synthetic Protocol: Synthesis of the Core Scaffold and Amide Derivatives

This protocol outlines a two-stage process: (1) the synthesis of the core this compound, and (2) its conversion to a representative carboxamide derivative, a common modification to enhance biological activity.

Part A: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add glacial acetic acid (0.1 eq) to catalyze the reaction.

-

Hydrazine Addition: Cool the mixture to 0 °C in an ice bath. Add methylhydrazine (1.1 eq) dropwise while stirring. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the condensation reaction and to minimize the formation of side products.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Work-up and Isolation: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the target ester as a liquid or low-melting solid.

Part B: Synthesis of Pyrazole Carboxamide Derivatives

-

Saponification: Dissolve the purified ester from Part A (1.0 eq) in a 3:1 mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, causing the pyrazole carboxylic acid to precipitate. Filter, wash with cold water, and dry.

-

Amide Coupling: Suspend the pyrazole carboxylic acid (1.0 eq) in dichloromethane. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2-3 hours at room temperature to form the acid chloride. Trustworthiness Note: This two-step activation to the acid chloride is a reliable method for preparing even sterically hindered amides.

-

Amine Addition: In a separate flask, dissolve the desired amine (e.g., a substituted aniline, 1.1 eq) and a base such as triethylamine (1.5 eq) in dichloromethane. Cool to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Final Isolation: Stir the reaction for 4-6 hours, then wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Workflow Diagram: From Precursors to Bioactive Amides

Caption: General workflow for the synthesis of pyrazole carboxamide derivatives.

Characterization

Structural confirmation of all synthesized compounds is imperative. Standard analytical techniques include:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the target compound.[4]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester or amide carbonyl stretch.[4]

Spectrum of Biological Activities

Derivatives of the core scaffold exhibit a wide range of activities, primarily driven by the nature of the substituents introduced, especially through modification of the C3-carboxylate group into various amides.

Insecticidal and Acaricidal Properties

Pyrazole carboxamides are well-documented as potent insecticides.[5][6] A significant number of commercial products, such as chlorantraniliprole and fipronil, are based on this scaffold.[5]

-

Mechanism of Action: While multiple mechanisms exist, a primary target for many pyrazole-based insecticides is the insect nervous system or energy metabolism. Some derivatives function as inhibitors of mitochondrial complex I (ubiquinone oxidoreductase), disrupting cellular respiration and leading to insect mortality.[7] Others, like fipronil, are GABA receptor antagonists.

-

Structure-Activity Insights:

-

The N-substituent on the amide is critical. Bulky or specifically substituted aromatic rings often enhance potency.[8]

-

Substitution at the C4 position of the pyrazole ring with a halogen (e.g., chlorine) can dramatically increase insecticidal and acaricidal activity.[8]

-

Bioassays show that these compounds can be effective against a range of pests, including aphids, mites, and lepidopteran species like the cotton bollworm.[6][8]

-

Table 1: Representative Insecticidal Activity of Pyrazole Derivatives

| Compound Type | Target Pest | Bioassay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrazole Schiff Base (3f) | Termites | Contact | LC₅₀ | 0.001 µg/mL | [5] |

| Pyrazole Schiff Base (3d) | Termites | Contact | LC₅₀ | 0.006 µg/mL | [5] |

| Fipronil (Reference) | Termites | Contact | LC₅₀ | 0.038 µg/mL | [5] |

| Pyrazole-Amino Acid (6h) | Locusts | Contact | LC₅₀ | 47.68 µg/mL | [5] |

| Pyrazole Oxime Ether (IIB1) | Spider Mite | Contact | Acaricidal Activity | ≥ 95% at 10 mg/L |[6] |

Herbicidal Activity

The pyrazole scaffold is a key component in several commercial herbicides.[9][10]

-

Mechanism of Action: Pyrazole derivatives can target various plant-specific enzymes. A prominent target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and tocopherol biosynthesis.[10] Inhibition leads to bleaching of new growth and eventual plant death. Other pyrazole amides have been found to inhibit transketolase (TK), another crucial enzyme in plant metabolism.[11]

-

Structure-Activity Insights:

-

The nature of the substituent at the C3 position of the pyrazole ring heavily influences activity. For instance, benzyloxy groups with electron-withdrawing substituents have been shown to enhance bleaching activity.[12]

-

The N-substituent of the carboxamide moiety is also crucial for selectivity and potency.[12]

-

Some derivatives show excellent pre- and post-emergence activity against both monocot and dicot weeds.[11][13]

-

Table 2: Representative Herbicidal Activity of Pyrazole Derivatives

| Compound ID | Weed Species | Assay Type | Activity Metric (% Inhibition) | Concentration | Reference |

|---|---|---|---|---|---|

| Compound 6l | Brassica campestris | Post-emergence | 100% | 200 µg/mL | [13] |

| KPP-297 | Various lowland weeds | Post-emergence | Good control | 100 g a.i./ha | [12] |

| Compound 6ba | Digitaria sanguinalis | Pre-emergence | ~90% (root inhibition) | 150 g a.i./ha | [11] |

| Compound 6bj | Digitaria sanguinalis | Post-emergence | High | 150 g a.i./ha |[11] |

Antifungal Activity

Pyrazole carboxamides have been successfully developed as fungicides, particularly for agricultural applications.[4]

-

Mechanism of Action: A major class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds bind to the ubiquinone-binding site of the mitochondrial complex II, blocking the electron transport chain and halting fungal respiration.[4]

-

Structure-Activity Insights:

-

The lipophilicity and steric profile of the N-substituent on the amide are critical for fitting into the SDH enzyme's active site.

-

The presence of specific moieties, such as trifluoromethylphenyl groups, has been shown to result in exceptionally high fungicidal activity against a broad spectrum of plant pathogens.[1][14][15]

-

Some isoxazolol pyrazole carboxylate derivatives have demonstrated potent activity against fungi like Rhizoctonia solani.[4][16]

-

Table 3: Representative Antifungal Activity of Pyrazole Derivatives

| Compound ID | Fungal Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 26 | Valsa mali | EC₅₀ | 1.787 µg/mL | [1][14] |

| Compound 26 | Thanatephorus cucumeris | EC₅₀ | 1.638 µg/mL | [1][14] |

| Compound 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [4][16] |

| Compound 1v | Fusarium graminearum | EC₅₀ | 0.053 µM |[15] |

Antimicrobial Activity

Beyond agrochemicals, pyrazole derivatives have shown significant promise as antibacterial agents, addressing the critical need for new antibiotics due to rising resistance.[17][18]

-

Mechanism of Action: The mechanisms are diverse and depend on the specific derivative. They can range from inhibiting DNA gyrase to disrupting cell wall synthesis or interfering with metabolic pathways.

-

Structure-Activity Insights:

-

These compounds have shown activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[17][19]

-

The introduction of specific functional groups, such as morpholine or fluoro-substituted phenyl rings on the carboxamide moiety, can confer potent antibacterial effects.[2]

-

Table 4: Representative Antibacterial Activity of Pyrazole Derivatives

| Compound ID | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3 | Escherichia coli | MIC | 0.25 µg/mL | [20] |

| Compound 4 | Streptococcus epidermidis | MIC | 0.25 µg/mL | [20] |

| Compound 2f | Staphylococcus aureus | MIC | 12.5 µg/mL | [19] |

| Compound 2g | Candida albicans (Fungus) | MIC | 12.5 µg/mL |[19] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is not inherent to the ring itself but is profoundly influenced by the nature and position of its substituents. A systematic analysis reveals several key principles.

-

N1-Position: The substituent here, methyl in our core scaffold, primarily influences the molecule's overall lipophilicity and metabolic stability. Larger groups can provide steric hindrance or additional binding interactions.

-

C3-Position: This is a critical handle for diversification. Converting the initial ethyl ester to various carboxamides is the most common and effective strategy for modulating biological activity. The choice of the N-substituent on the amide dictates target specificity and potency across insecticidal, herbicidal, and fungicidal domains.

-

C4-Position: While unsubstituted in our core, this position is a key "hotspot" for optimization. Introducing small, electron-withdrawing groups like halogens (Cl, Br) often leads to a significant enhancement of bioactivity, particularly in insecticides.[8]

-

C5-Position: The ethyl group in our scaffold contributes to the molecule's lipophilic character. Varying the alkyl chain length or introducing cyclic groups at this position can fine-tune the compound's fit within the target's binding pocket.

Caption: Key Structure-Activity Relationships for the pyrazole scaffold.

Future Perspectives and Applications

The this compound scaffold and its derivatives remain a fertile ground for discovery. The synthetic tractability and proven track record of the pyrazole core ensure its continued relevance.

-

Lead Optimization: There is significant potential in exploring novel amide substituents, particularly those incorporating complex heterocyclic or polycyclic aromatic systems, to identify new interactions with biological targets.

-

Mechanism of Action Studies: While many pyrazole derivatives are known to target specific enzymes like SDH or HPPD, the mechanisms for others, especially in the antimicrobial space, are less understood. Further research here could reveal novel biological targets.

-

Therapeutic Applications: While this guide has focused on agrochemical applications, the antimicrobial and anti-inflammatory[21] properties of pyrazoles suggest that derivatives from this scaffold could be explored as leads for human and veterinary medicine.

References

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.).

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).

- Synthesis and herbicidal activity of new pyrazole ketone deriv

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink.

- Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (2013). PubMed.

- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv

- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (n.d.).

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025).

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv

- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH.

- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).

- Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evalu

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Ethyl 3-methyl-1H-pyrazole-5-carboxyl

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

Sources

- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. [PDF] Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. meddocsonline.org [meddocsonline.org]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Potential Applications of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a comprehensive technical overview of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, a specific, substituted pyrazole-3-carboxylate. While direct literature for this exact molecule is sparse, this document leverages established synthetic methodologies for analogous compounds to propose a robust and detailed synthetic pathway. We will delve into the strategic considerations for its construction, from the selection of precursors to the regioselective N-methylation of the pyrazole core. Furthermore, this guide will explore the vast therapeutic potential of this class of compounds by contextualizing it within the broader landscape of biologically active pyrazoles, which have demonstrated significant anti-inflammatory, anticancer, and antifungal activities.[1][2][3] This document serves as a practical and theoretical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery.

Introduction to the Pyrazole-3-carboxylate Scaffold

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged scaffold in drug development. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets. The incorporation of a carboxylate ester at the 3-position provides a versatile synthetic handle for further derivatization, making pyrazole-3-carboxylates valuable intermediates in the synthesis of compound libraries.

The target of this guide, this compound, represents a specific substitution pattern on this core. Understanding its synthesis and potential utility requires a firm grasp of the foundational chemistry of pyrazole formation and functionalization.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of the Pyrazole Core

The classic Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, is the most direct method to form the pyrazole core. [4]

-

Precursor: The required 1,3-dicarbonyl is Ethyl 2,4-dioxohexanoate (CAS 13246-52-1). [5][6]* Synthesis of Precursor: This diketoester can be efficiently prepared via a Claisen condensation between 2-butanone and diethyl oxalate using a strong base like sodium ethoxide. [7]* Cyclocondensation: Reacting Ethyl 2,4-dioxohexanoate with hydrazine hydrate in an alcoholic solvent like ethanol will yield the intermediate, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate . The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

Step 2: Regioselective N-Methylation

The methylation of an unsymmetrically substituted pyrazole can lead to a mixture of two regioisomers (N1 and N2 methylation). Achieving high selectivity is a common challenge in synthetic organic chemistry.

-

Challenge: The electronic and steric environment around the two nitrogen atoms will influence the site of methylation.

-

Proposed Solution: Recent literature has shown that using sterically bulky masked methylating reagents, such as α-halomethylsilanes, can significantly improve the selectivity for N1 methylation. [8][9][10]The bulky silyl group directs the alkylation to the less sterically hindered nitrogen, and a subsequent protodesilylation step reveals the methyl group.

Proposed Experimental Workflow

Caption: Proposed synthetic workflow diagram.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

-

Preparation of Ethyl 2,4-dioxohexanoate:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of 2-butanone (1.2 eq) and diethyl oxalate (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with dilute aqueous HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketoester.

-

-

Cyclocondensation:

-

Dissolve the crude Ethyl 2,4-dioxohexanoate in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

-

Protocol 2: N-Methylation and Purification

-

N1-Selective Alkylation:

-

Dissolve Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMSO.

-

Add potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq) and stir at 60 °C for 30 minutes. [11] * Add (chloromethyl)triisopropoxysilane (1.5 eq) and continue stirring at 60 °C for 12-24 hours. [11]2. Protodesilylation:

-

Cool the reaction mixture and add a solution of tetrabutylammonium fluoride (TBAF, 2.0 eq) in THF.

-

Stir at room temperature for 2 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

-

Final Purification:

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

The Role of Pyrazole-3-carboxylates in Drug Discovery

The pyrazole scaffold is a prolific source of biologically active molecules. Numerous approved drugs and clinical candidates feature this heterocyclic core. The diverse activities are a testament to the versatility of the pyrazole ring in molecular recognition.

-

Anti-inflammatory Activity: Pyrazole derivatives are famously known for their ability to inhibit cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor used to treat arthritis, is a prime example. The core scaffold of the target molecule is suitable for elaboration into potential anti-inflammatory agents. [2]* Anticancer Activity: A wide range of substituted pyrazoles have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and disruption of cell cycle progression. [12]Pyrazole-5-carbohydrazide derivatives, for instance, have been shown to induce apoptosis in lung cancer cells. [2]* Antifungal and Agrochemical Applications: Pyrazole carboxamides are widely used in agriculture as fungicides. [13]The isoxazolol pyrazole carboxylate scaffold has demonstrated potent activity against several phytopathogenic fungi. [3]

Potential Applications and Future Directions

Given the rich pharmacology of the pyrazole class, this compound represents a valuable building block for drug discovery programs.

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and functional group handles make it an ideal fragment for screening against various biological targets.

-

Library Synthesis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate large amide libraries for high-throughput screening.

-

Lead Optimization: The ethyl and methyl substituents on the pyrazole ring can be varied to explore structure-activity relationships (SAR) and optimize the potency and pharmacokinetic properties of a lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not available, general laboratory safety precautions should be observed based on related compounds.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Many heterocyclic compounds and reagents used in synthesis can be irritants or toxic. Avoid inhalation, ingestion, and skin contact.

-

Reagents: Handle strong bases (NaOEt, KHMDS) and reactive alkylating agents with extreme care. Hydrazine is a known carcinogen and should be handled with appropriate engineering controls.

Conclusion

This compound, while not a widely cataloged compound, is readily accessible through established and reliable synthetic organic chemistry principles. This guide has outlined a logical and detailed pathway for its synthesis, purification, and characterization. By leveraging the known biological activities of the broader pyrazole class, this molecule emerges as a promising and versatile building block for medicinal chemists and drug discovery scientists. Its strategic synthesis opens the door to novel compound libraries and the exploration of new therapeutic frontiers.

References

-

Chemchart. Ethyl 2,4-dioxohexanoate (13246-52-1). Available from: [Link]

- Google Patents. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.

-

National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

-

National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]

-

MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

-

PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

-

PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available from: [Link]

-

R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

-

ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

World of Chemicals. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Available from: [Link]

-

National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

-

Genentech. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Supporting Information. Available from: [Link]

-

ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. Available from: [Link]

-

The Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Available from: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

Reddit. N-methylation of pyrazole. Available from: [Link]

-

Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

-

ChemSynthesis. ethyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate. Available from: [Link]

-

Royal Society of Chemistry. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Available from: [Link]

-

PubChem. Ethyl-2,4-dioxohexanoate. Available from: [Link]

-

Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2,4-dioxohexanoate (13246-52-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Molecular Structure of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Understanding the precise molecular architecture of novel derivatives is paramount for advancing drug design and development. This document, intended for researchers, chemists, and drug development professionals, outlines a robust methodology for confirming the molecular structure of the title compound. It integrates proven synthetic strategies with a multi-pronged analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting protocols as a self-validating system, this guide serves as a practical blueprint for the characterization of novel substituted pyrazoles.

Introduction to the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically significant agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.

The target molecule, this compound, features key substitutions that merit detailed investigation:

-

An N1-methyl group , which removes the possibility of tautomerism and fixes the ring's substitution pattern.

-

An ethyl carboxylate group at the C3 position , a common feature in pyrazole-based pharmacophores that can engage in hydrogen bonding and other interactions with biological targets.

-

An ethyl group at the C5 position , which adds lipophilicity and steric bulk, influencing the molecule's binding profile.

This guide provides an authoritative framework for synthesizing and confirming the identity of this specific molecule, ensuring the structural integrity required for subsequent stages of research and development.

Proposed Synthesis and Purification Workflow

The synthesis of substituted pyrazole-3-carboxylates is well-established, often proceeding through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[3][4] This approach offers high regioselectivity and good yields.

Synthetic Strategy: Cyclocondensation

The proposed synthesis involves the reaction of an appropriate β-ketoester, ethyl 2,4-dioxohexanoate, with methylhydrazine. The nucleophilic attack by the substituted nitrogen of methylhydrazine followed by intramolecular cyclization and dehydration yields the desired pyrazole ring. The choice of methylhydrazine as the reagent is critical for introducing the methyl group specifically at the N1 position of the pyrazole ring.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Ethyl 2,4-dioxohexanoate

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-